![molecular formula C9H11N3O3S2 B2827223 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide CAS No. 1903286-89-4](/img/structure/B2827223.png)
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide” is a compound that belongs to the class of thieno[3,2-d]pyrimidin-4-amines . These compounds have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For example, a series of novel small molecule FP-2 inhibitors have been designed and synthesized based on a prototype compound, which was identified using structure-based virtual screening in conjunction with an enzyme inhibition assay .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
One significant application of related thieno[3,2-d]pyrimidin derivatives involves their antiproliferative activity against various cancer cell lines. The compound "N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide" was studied for its design, synthesis, and antiproliferative activity. This research revealed marked inhibition against human colon cancer cell line HT-29, lung adenocarcinoma cell line A549, and gastric cancer cell line MKN45, showcasing promising anticancer activity. The study highlights the potential of thieno[3,2-d]pyrimidin derivatives in cancer therapy (Huang et al., 2020).
Organophosphate Poisoning Treatment
Research dating back to 1959 explored the efficacy of methanesulfonamide derivatives in treating organophosphate poisoning. The study focused on the use of 2-Hydroxyiminomethyl-N-methylpyridinium methanesulphonate (P2S) for treating animals poisoned with sarin or ethyl pyrophosphate. Findings indicated that P2S, when used in conjunction with atropine, could significantly mitigate the effects of poisoning if administered before or after exposure (Davies et al., 1959).
Transfer Hydrogenation Catalysis
Another application is found in the realm of catalysis, where N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been utilized. A study demonstrated that these derivatives, along with specific complexes, could catalyze the transfer hydrogenation of various ketones, diones, and esters efficiently under air without the need for basic additives or halide abstractors. This research opens pathways for more sustainable and accessible catalytic processes in organic chemistry (Ruff et al., 2016).
Molecular Structure and Ligand Potential
The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been extensively studied. These compounds exhibit potential as ligands for metal coordination due to their varied conformations and the ability to form hydrogen-bonded dimers, layers, and chains. Such characteristics make them valuable in the design of complex molecular architectures for various applications in chemistry and materials science (Jacobs et al., 2013).
Inhibitors of HMG-CoA Reductase
Methanesulfonamide pyrimidine derivatives have also been synthesized and evaluated as inhibitors of the enzyme HMG-CoA reductase, a key target for cholesterol-lowering medications. One study identified a novel series of these derivatives with potent inhibitory activity, suggesting their potential as new therapeutics in the management of hypercholesterolemia (Watanabe et al., 1997).
Eigenschaften
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S2/c1-17(14,15)11-3-4-12-6-10-7-2-5-16-8(7)9(12)13/h2,5-6,11H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDUKRQLXWIAHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C=NC2=C(C1=O)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

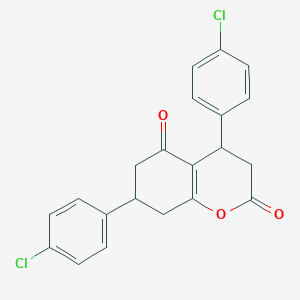

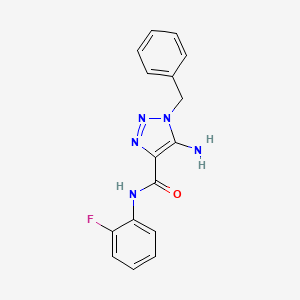
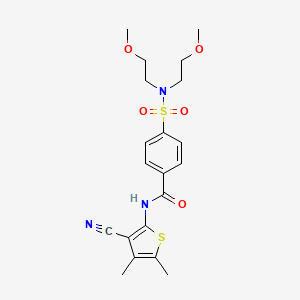
![(E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2827148.png)

![N-(3,4-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2827151.png)
![methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B2827152.png)
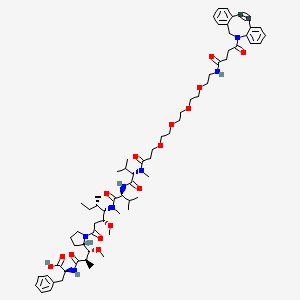

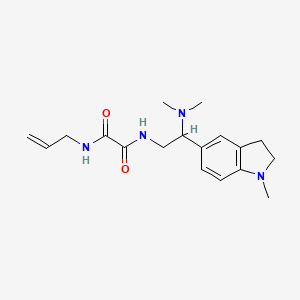
![1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B2827160.png)
![(Z)-[2-(Trifluoromethyl)perimidin-4-ylidene]methanol](/img/structure/B2827161.png)
![4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2827163.png)